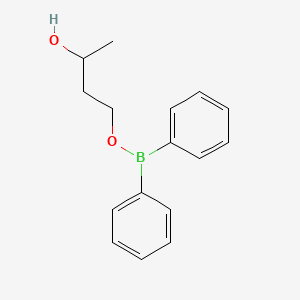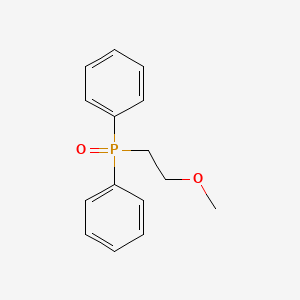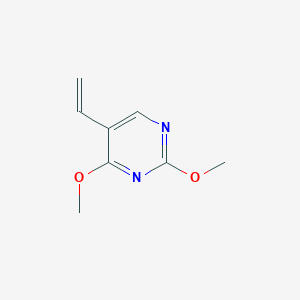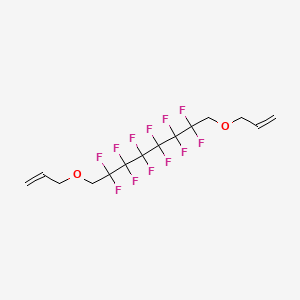
3-Hydroxybutyl diphenylborinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxybutyl diphenylborinate is an organic compound with the molecular formula C16H19BO2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyl diphenylborinate typically involves the reaction of diphenylborinic acid with 3-hydroxybutyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Diphenylborinic acid} + \text{3-Hydroxybutyl alcohol} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced analytical techniques to monitor the reaction progress and ensure consistent product quality.
化学反应分析
Types of Reactions
3-Hydroxybutyl diphenylborinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the borinate group to other boron-containing functional groups.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used to substitute the hydroxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in the formation of various substituted borinates.
科学研究应用
3-Hydroxybutyl diphenylborinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where boron compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Hydroxybutyl diphenylborinate involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis. Additionally, the boron atom in the compound can participate in coordination chemistry, forming stable complexes with other molecules.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boron-containing compound used in organic synthesis.
Diphenylborinic acid: The precursor to 3-Hydroxybutyl diphenylborinate, with similar chemical properties.
3-Hydroxybutylboronic acid: A related compound with a hydroxyl group attached to the boron atom.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a diphenylborinate moiety. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions. Its ability to form stable complexes and participate in diverse chemical transformations sets it apart from other boron-containing compounds.
属性
CAS 编号 |
89129-38-4 |
|---|---|
分子式 |
C16H19BO2 |
分子量 |
254.1 g/mol |
IUPAC 名称 |
4-diphenylboranyloxybutan-2-ol |
InChI |
InChI=1S/C16H19BO2/c1-14(18)12-13-19-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3 |
InChI 键 |
ZAVOLCIQYMKDIT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)

![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)

![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)

![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)
![3-(Benzo[d][1,3]dioxol-5-ylmethyl)indolin-2-one](/img/structure/B14131910.png)


![4-[2-(4-Methylphenyl)ethynyl]pyridine](/img/structure/B14131924.png)
![3-[3-(4-chlorophenyl)-5-methyl-4-isoxazolyl]-N-(1,3-dihydroxypropan-2-yl)-1-pyrazolecarboxamide](/img/structure/B14131930.png)


